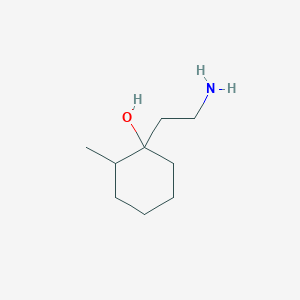

1-(2-Aminoethyl)-2-methylcyclohexan-1-ol

CAS No.:

Cat. No.: VC17694184

Molecular Formula: C9H19NO

Molecular Weight: 157.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H19NO |

|---|---|

| Molecular Weight | 157.25 g/mol |

| IUPAC Name | 1-(2-aminoethyl)-2-methylcyclohexan-1-ol |

| Standard InChI | InChI=1S/C9H19NO/c1-8-4-2-3-5-9(8,11)6-7-10/h8,11H,2-7,10H2,1H3 |

| Standard InChI Key | YNASOTMLKRVQGS-UHFFFAOYSA-N |

| Canonical SMILES | CC1CCCCC1(CCN)O |

Introduction

1-(2-Aminoethyl)-2-methylcyclohexan-1-ol is a compound classified as an amino alcohol, featuring both an amino group and a hydroxyl group attached to a cyclohexane ring. This structure includes a methyl group and an aminoethyl side chain, making it a derivative of cyclohexanol. The compound has garnered significant interest in medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Synthesis of 1-(2-Aminoethyl)-2-methylcyclohexan-1-ol

The synthesis of 1-(2-Aminoethyl)-2-methylcyclohexan-1-ol can be achieved through various organic reactions involving cyclohexanol derivatives and amine reagents. One preferred method is reductive amination, which offers mild conditions and high yields. The choice of synthesis method depends on the availability of starting materials and desired reaction conditions.

| Synthesis Method | Description | Yield |

|---|---|---|

| Reductive Amination | Involves the reduction of an imine formed between an aldehyde and an amine. | High |

| Nucleophilic Substitution | Involves the substitution of a leaving group with an amine. | Variable |

Research Findings and Future Directions

Given the compound's structural similarity to other biologically active molecules, further research is warranted to explore its efficacy in treating conditions related to neurotransmitter modulation. The development of pharmaceuticals often involves the synthesis and testing of compounds with diverse structural features to identify novel therapeutic agents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume